2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides . Further treatment with acetic anhydride results in the formation of 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. Detailed studies on its mechanism of action are still ongoing, but its potential as a bioactive molecule is promising.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde
- 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine
Uniqueness
2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions. This makes it more versatile compared to similar compounds that lack this functional group.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-ethenyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-2-7-5-10-3-4-11-6-8(10)9-7/h2,5H,1,3-4,6H2 |
InChI Key |
JSHZFEOFSBLVNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN2CCOCC2=N1 |
Origin of Product |
United States |
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